5,6,7-trimethoxy-1-methyl-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-1H-indole-2-carboxamide
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Overview
Description
N-(1,3-THIAZOL-2-YL)-2-[(5,6,7-TRIMETHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]PROPANAMIDE is a complex organic compound that features a thiazole ring and an indole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-THIAZOL-2-YL)-2-[(5,6,7-TRIMETHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]PROPANAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.
Indole Derivative Preparation: The indole moiety can be synthesized or obtained from commercial sources.
Coupling Reaction: The thiazole and indole derivatives are coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-THIAZOL-2-YL)-2-[(5,6,7-TRIMETHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its structural features.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-(1,3-THIAZOL-2-YL)-2-[(5,6,7-TRIMETHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]PROPANAMIDE exerts its effects involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-THIAZOL-2-YL)-2-[(5,6,7-TRIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PROPANAMIDE: Lacks the methyl group on the indole ring.
N-(1,3-THIAZOL-2-YL)-2-[(5,6,7-TRIMETHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]ACETAMIDE: Has an acetamide group instead of propanamide.
Uniqueness
The unique combination of the thiazole and indole moieties, along with the specific substituents, gives N-(1,3-THIAZOL-2-YL)-2-[(5,6,7-TRIMETHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]PROPANAMIDE distinct chemical and biological properties that may not be present in similar compounds.
Properties
Molecular Formula |
C19H22N4O5S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
5,6,7-trimethoxy-1-methyl-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]indole-2-carboxamide |
InChI |
InChI=1S/C19H22N4O5S/c1-10(17(24)22-19-20-6-7-29-19)21-18(25)12-8-11-9-13(26-3)15(27-4)16(28-5)14(11)23(12)2/h6-10H,1-5H3,(H,21,25)(H,20,22,24)/t10-/m0/s1 |
InChI Key |
MAQANKNTAHMUFM-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=NC=CS1)NC(=O)C2=CC3=CC(=C(C(=C3N2C)OC)OC)OC |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)NC(=O)C2=CC3=CC(=C(C(=C3N2C)OC)OC)OC |
Origin of Product |
United States |
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